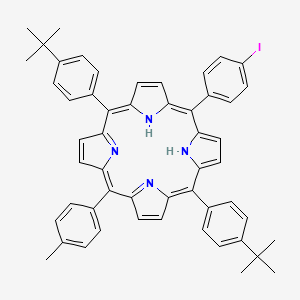
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is a synthetic porphyrin compound. Porphyrins are a group of organic compounds, many of which occur naturally, such as heme, the pigment in red blood cells. These compounds are known for their ability to coordinate metals and are used in various applications, including catalysis, photodynamic therapy, and as sensors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin typically involves the condensation of pyrrole with substituted benzaldehydes under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or chloroform, with a catalyst like trifluoroacetic acid. The resulting porphyrinogen is then oxidized to form the porphyrin.
Industrial Production Methods
Industrial production of such porphyrins may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing and temperature control. Purification steps such as column chromatography or recrystallization are used to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin can undergo various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: Reduction can lead to the formation of porphyrin dianions.
Substitution: The iodine atom can be substituted with other groups via palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Oxidation: Porphyrin dications.
Reduction: Porphyrin dianions.
Substitution: Various substituted porphyrins depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is used as a ligand in coordination chemistry. It can form complexes with various metals, which are studied for their catalytic properties.
Biology and Medicine
Porphyrins are explored for their use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry
In industry, porphyrins are used in the development of sensors for detecting gases and other substances. They are also used in the design of organic photovoltaic cells for solar energy conversion.
Mécanisme D'action
The mechanism of action of 5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin depends on its application. In photodynamic therapy, the compound absorbs light and transfers energy to oxygen molecules, generating reactive oxygen species that damage cellular components. In catalysis, the porphyrin-metal complex facilitates various chemical reactions by providing an active site for substrate binding and transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylporphyrin (TPP): A widely studied porphyrin with four phenyl groups.
Heme: A naturally occurring porphyrin with an iron center, essential for oxygen transport in blood.
Chlorophyll: A magnesium-containing porphyrin involved in photosynthesis.
Uniqueness
5,15-Bis(4-tert-butylphenyl)-10-(4-iodophenyl)-20-(4-methylphenyl)porphyrin is unique due to its specific substituents, which can influence its chemical reactivity and physical properties. The presence of the iodine atom allows for further functionalization through substitution reactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
874948-43-3 |
|---|---|
Formule moléculaire |
C53H47IN4 |
Poids moléculaire |
866.9 g/mol |
Nom IUPAC |
10,20-bis(4-tert-butylphenyl)-5-(4-iodophenyl)-15-(4-methylphenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C53H47IN4/c1-32-8-10-33(11-9-32)48-40-24-26-42(55-40)49(34-12-18-37(19-13-34)52(2,3)4)44-28-30-46(57-44)51(36-16-22-39(54)23-17-36)47-31-29-45(58-47)50(43-27-25-41(48)56-43)35-14-20-38(21-15-35)53(5,6)7/h8-31,57-58H,1-7H3 |
Clé InChI |
WRJIBOHYXPSLNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(C)(C)C)C8=CC=C(C=C8)I)N4)C9=CC=C(C=C9)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14178925.png)
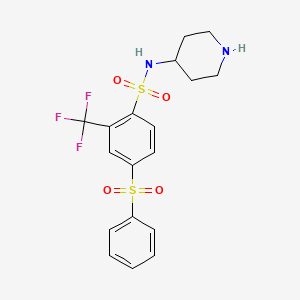
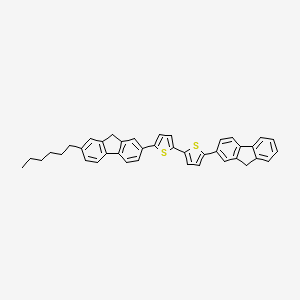
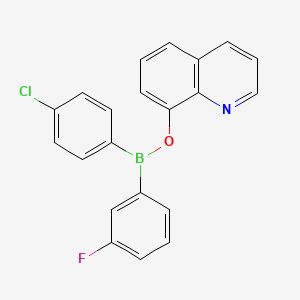
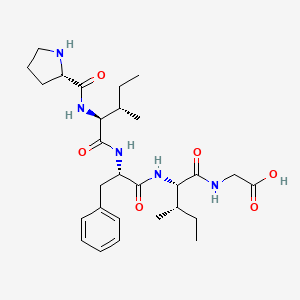
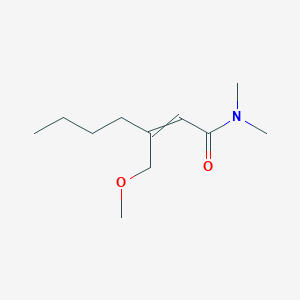

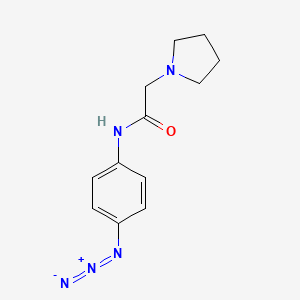
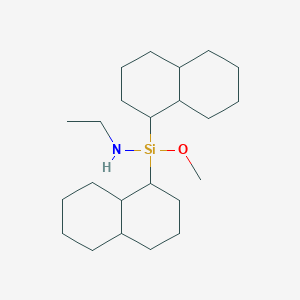
![N-[1-(4-Fluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B14178983.png)
![2-({1-[4-(Trifluoromethyl)phenyl]but-3-en-1-yl}amino)phenol](/img/structure/B14178986.png)

![2-[4-Chloro-3-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid](/img/structure/B14178995.png)
![7-methoxy-3-(pyridin-4-ylmethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14178998.png)
